Superior Thermal Stability: Higher Boiling Point than BHT Enables High-Temperature Processing
The boiling point of 2-Mercapto-4,6-di-tert-butylphenol (296 °C at 760 mmHg) is significantly higher than that of the widely used antioxidant BHT (265 °C at 760 mmHg), representing a 31 °C increase in thermal endurance . This difference is critical for applications involving high-temperature processing or end-use environments where BHT would volatilize and lose efficacy.
| Evidence Dimension | Boiling Point (Thermal Stability Indicator) |
|---|---|
| Target Compound Data | 296 °C at 760 mmHg |
| Comparator Or Baseline | 2,6-Di-tert-butyl-4-methylphenol (BHT): 265 °C at 760 mmHg |
| Quantified Difference | 31 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) as reported in chemical databases |
Why This Matters
For polymer stabilizers, lubricants, and high-temperature reactions, a higher boiling point directly translates to reduced volatilization, ensuring the antioxidant remains active during processing and over the product's lifetime, thereby providing a measurable performance advantage over BHT.
